molecular formula C20H18O B11850299 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-40-5

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran

Cat. No.: B11850299
CAS No.: 62225-40-5
M. Wt: 274.4 g/mol
InChI Key: SBSTWXUBOSAIEQ-UHFFFAOYSA-N
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Description

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is a heterocyclic compound that belongs to the class of organic compounds known as pyrans. Pyrans are six-membered oxygen-containing heterocycles. This compound is characterized by its unique structure, which includes a fused indene and pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-component reactions. One common method includes the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions.

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, and employing crystallization techniques for product isolation .

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran in its applications involves its ability to participate in charge transfer processes. In OLEDs, for example, it acts as a host material that facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved are primarily related to its electronic structure and ability to form exciplexes (excited-state complexes) with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is unique due to its fused indene and pyran ring system, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics where efficient charge transfer and light emission are crucial .

Properties

CAS No.

62225-40-5

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

4,9-dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran

InChI

InChI=1S/C20H18O/c1-13-12-18(15-8-4-3-5-9-15)21-20-14(2)16-10-6-7-11-17(16)19(13)20/h3-14H,1-2H3

InChI Key

SBSTWXUBOSAIEQ-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(OC2=C1C3=CC=CC=C3C2C)C4=CC=CC=C4

Origin of Product

United States

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